(2E)-2-cyano-3-(3-methoxyphenyl)-N-1-naphthylacrylamide
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Overview
Description
(2E)-2-cyano-3-(3-methoxyphenyl)-N-1-naphthylacrylamide is an organic compound that belongs to the class of acrylamides This compound is characterized by the presence of a cyano group, a methoxyphenyl group, and a naphthyl group attached to an acrylamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-cyano-3-(3-methoxyphenyl)-N-1-naphthylacrylamide typically involves the reaction of 3-methoxybenzaldehyde with 1-naphthylamine in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, forming the desired acrylamide compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction parameters, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-cyano-3-(3-methoxyphenyl)-N-1-naphthylacrylamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The cyano group can be reduced to an amine group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-formylphenyl or 3-carboxyphenyl derivatives.
Reduction: Formation of 2-amino-3-(3-methoxyphenyl)-N-1-naphthylacrylamide.
Substitution: Formation of various substituted acrylamides depending on the nucleophile used.
Scientific Research Applications
(2E)-2-cyano-3-(3-methoxyphenyl)-N-1-naphthylacrylamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of (2E)-2-cyano-3-(3-methoxyphenyl)-N-1-naphthylacrylamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- (2E)-2-(4-methoxyphenyl)-3-(4-methylphenyl)-2-propenoic acid
- (2E)-1-(4-methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one
Uniqueness
(2E)-2-cyano-3-(3-methoxyphenyl)-N-1-naphthylacrylamide is unique due to the presence of both a cyano group and a naphthyl group, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and development.
Properties
IUPAC Name |
(E)-2-cyano-3-(3-methoxyphenyl)-N-naphthalen-1-ylprop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O2/c1-25-18-9-4-6-15(13-18)12-17(14-22)21(24)23-20-11-5-8-16-7-2-3-10-19(16)20/h2-13H,1H3,(H,23,24)/b17-12+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTWCTROYLAEWDK-SFQUDFHCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=C(C#N)C(=O)NC2=CC=CC3=CC=CC=C32 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=C(\C#N)/C(=O)NC2=CC=CC3=CC=CC=C32 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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